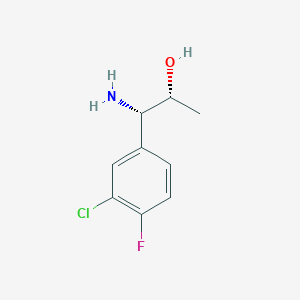![molecular formula C8H6BrNOS B13031291 4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol](/img/structure/B13031291.png)
4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol typically involves the bromination of 3-methylthieno[2,3-c]pyridin-7-ol. One common method includes the reaction of 3-methylthieno[2,3-c]pyridin-7-ol with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis using similar bromination reactions but scaled up to accommodate larger quantities. The process would include purification steps such as recrystallization or column chromatography to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed
Substitution: Formation of 3-methylthieno[2,3-c]pyridin-7-amine or 3-methylthieno[2,3-c]pyridin-7-thiol.
Oxidation: Formation of 4-bromo-3-methylthieno[2,3-c]pyridin-7-sulfoxide or sulfone.
Reduction: Formation of 3-methylthieno[2,3-c]pyridin-7-ol.
Aplicaciones Científicas De Investigación
4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-3-methylthieno[3,2-c]pyridin-4-ol: Another thienopyridine derivative with similar structural features.
Thieno[2,3-b]pyridines: A broader class of compounds with diverse biological activities, including anticancer and antiviral properties.
Uniqueness
4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its bromine atom at the 4-position and hydroxyl group at the 7-position make it a versatile intermediate for further chemical modifications .
Propiedades
Fórmula molecular |
C8H6BrNOS |
|---|---|
Peso molecular |
244.11 g/mol |
Nombre IUPAC |
4-bromo-3-methyl-6H-thieno[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C8H6BrNOS/c1-4-3-12-7-6(4)5(9)2-10-8(7)11/h2-3H,1H3,(H,10,11) |
Clave InChI |
MSWROEYPSQLBNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=C1C(=CNC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


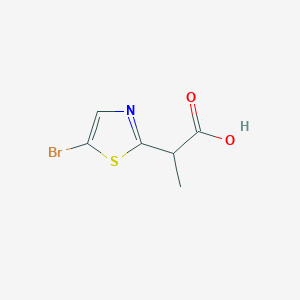


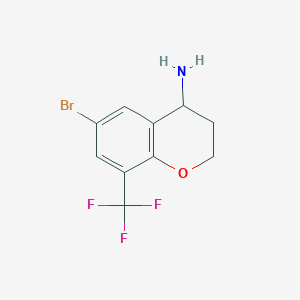

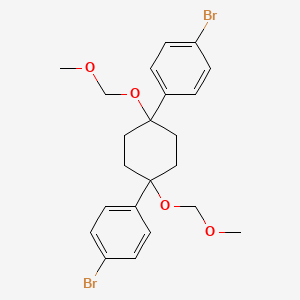

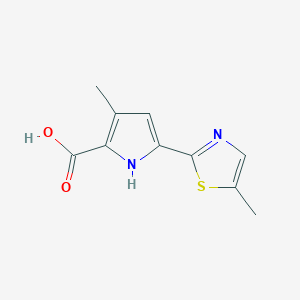

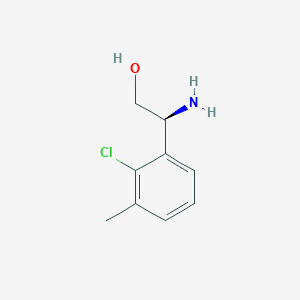
![(1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13031263.png)
![1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hcl](/img/structure/B13031270.png)
![tert-butyl 5-(2-methoxy-2-oxoethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13031273.png)
